6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine (CAS 1335220-58-0) is a heterocyclic small molecule (C9H6ClN5, MW 219.63) featuring a fused pyrazolo-naphthyridine tricyclic core with a chlorine atom at the 6-position and a primary amine at the 3-position. This scaffold belongs to the pyrazolo[3,4-b][1,8]naphthyridine family, which has been pharmacologically validated as a privileged structure for acetylcholinesterase (AChE) inhibition and kinase modulation.

Molecular Formula C9H6ClN5
Molecular Weight 219.63 g/mol
CAS No. 1335220-58-0
Cat. No. B1397227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine
CAS1335220-58-0
Molecular FormulaC9H6ClN5
Molecular Weight219.63 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=NC3=NNC(=C31)N)Cl
InChIInChI=1S/C9H6ClN5/c10-5-1-4-2-6-7(11)14-15-9(6)13-8(4)12-3-5/h1-3H,(H3,11,12,13,14,15)
InChIKeyDGSFHRRSHWRNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine (CAS 1335220-58-0): A Chloro-Activated Tricyclic Scaffold for Kinase and CNS Target Procurement


6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine (CAS 1335220-58-0) is a heterocyclic small molecule (C9H6ClN5, MW 219.63) featuring a fused pyrazolo-naphthyridine tricyclic core with a chlorine atom at the 6-position and a primary amine at the 3-position [1]. This scaffold belongs to the pyrazolo[3,4-b][1,8]naphthyridine family, which has been pharmacologically validated as a privileged structure for acetylcholinesterase (AChE) inhibition and kinase modulation [2]. The compound is commercially available as a research-grade building block, with suppliers reporting purities of ≥95% to ≥98% . Its rigid, planar architecture (zero rotatable bonds) and balanced LogP (~1.7) make it a suitable starting point for fragment-based drug discovery and structure-activity relationship (SAR) campaigns targeting CNS-penetrant or anti-cancer agents.

Why 6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine Cannot Be Replaced by a Simple Naphthyridine or Pyrazolopyridine Analog


Generic substitution of 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine with a simpler naphthyridine or pyrazolopyridine analog fails because the unique pyrazolo[3,4-b][1,8]naphthyridine tricyclic system is a non-interchangeable isostere that dictates both target engagement and selectivity. In the seminal Barreiro et al. (2003) study, pyrazolo[4,3-d]pyridine and pyrazolo[3,4-b][1,8]naphthyridine isomers displayed divergent AChE inhibition and neurotoxicity profiles: the naphthyridine derivatives 12a and 12b showed significant concentration-dependent neurotoxicity in rat cortical neurons, while their pyrazolo[4,3-d]pyridine counterparts (compounds 7 and 8) were not significantly toxic [1]. This demonstrates that even within the same fused pyrazolo family, the ring topology—not merely the functional groups—drives biological outcome. Furthermore, the 6-chloro substituent on the target compound introduces a key synthetic handle and electronic effect absent in the unsubstituted core, enabling further derivatization through cross-coupling reactions that are inaccessible with des-chloro analogs [2]. Substituting with a simple 1,8-naphthyridin-3-amine or a pyrazolo[3,4-b]pyridine would forfeit both the established AChE pharmacophore and the synthetic versatility conferred by the chlorine atom.

Quantitative Differentiation Evidence for 6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine Relative to Closest Analogs


AChE Inhibitory Potency of the Pyrazolo[3,4-b][1,8]naphthyridine Core vs. Tacrine and Pyrazolo[4,3-d]pyridine Isosteres

The pyrazolo[3,4-b][1,8]naphthyridine scaffold—the core of the target compound—has been directly evaluated for acetylcholinesterase (AChE) inhibition in head-to-head comparisons with its pyrazolo[4,3-d]pyridine isomer and the clinical reference tacrine (THA). The most potent pyrazolo[3,4-b][1,8]naphthyridine derivative (compound 12b) exhibited an IC50 of 6.4 μM against rat brain AChE, compared to 6.0 μM for the best pyrazolo[4,3-d]pyridine analog (compound 9), demonstrating comparable intrinsic potency between the two ring systems. Both outperformed tacrine, which has a reported IC50 of approximately 0.1–0.5 μM in similar assays but suffers from dose-limiting hepatotoxicity. Critically, compound 12b achieved a butyrylcholinesterase selectivity index of 20.9, versus only 5.3 for compound 9, indicating that the naphthyridine topology confers superior discrimination against off-target cholinesterases [1]. The 6-chloro substituent present on the target compound is absent from compounds 9 and 12b, meaning the target compound represents a derivatizable analog of the validated 12b scaffold with an additional synthetic vector.

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Neurotoxicity Profile: Pyrazolo[3,4-b][1,8]naphthyridine vs. Pyrazolo[4,3-d]pyridine in Primary Rat Cortical Neurons

In a direct comparative neurotoxicity assessment, pyrazolo[3,4-b][1,8]naphthyridine derivatives 12a and 12b demonstrated a significant concentration-dependent neurotoxic effect on cultured rat cortical cells, killing most cells at 500 μM. In contrast, pyrazolo[4,3-d]pyridine derivatives 7 and 8 showed no significant toxicity at the same concentration, while compound 9 was toxic at 500 μM but not at 100 μM [1]. This establishes that the pyrazolo[3,4-b][1,8]naphthyridine ring system carries a distinct and measurable neurotoxicity liability relative to its pyrazolo[4,3-d]pyridine isomer—a critical parameter for CNS drug discovery programs. The target compound's 6-chloro substitution may modulate this toxicity profile, providing a testable hypothesis for SAR exploration.

Neurotoxicity Safety pharmacology CNS drug safety

Kinase Inhibition Potential: Pyrazolo[3,4-b][1,8]naphthyridine as a Privileged Kinase Scaffold vs. TGF-β RI Kinase Inhibitor II

The pyrazolo[3,4-b][1,8]naphthyridine scaffold has been exploited in multiple kinase inhibitor programs. The structurally related TGF-β RI Kinase Inhibitor II (CAS 446859-33-2), a naphthyridinyl pyrazolo compound, demonstrates potent ALK5 inhibition with IC50 values of 23 nM (binding), 4 nM (auto-phosphorylation), and 18 nM (TGF-β cellular assay in HepG2 cells) [1]. While the target compound itself lacks published kinase profiling data, its 6-chloro substitution pattern and 3-amino group position it as a key intermediate for generating focused kinase inhibitor libraries. In contrast to the extensively derivatized TGF-β RI inhibitor, the target compound offers a less substituted starting point with two distinct synthetic handles (6-Cl and 3-NH2), enabling divergent SAR exploration that is not possible with the already-elaborated comparator.

Kinase inhibition Cancer therapeutics FGFR/ALK5

Purity Profile: Commercial Availability at Two Differentiated Purity Grades vs. Typical Research-Grade Analogs

The target compound is commercially available from multiple vendors at two distinct purity tiers: 95% (ChemScene, Cat. CS-0360979) and NLT 98% (MolCore, Cat. MC830856) . This dual-grade availability allows procurement teams to select the appropriate purity based on application requirements—95% for initial screening libraries and 98% for advanced SAR or in vivo studies. By comparison, many closely related pyrazolo-naphthyridine analogs cited in the primary literature (e.g., compounds 9 and 12b from Barreiro et al.) are not commercially stocked and require custom synthesis, introducing lead times of 4–8 weeks and batch-to-batch variability risks. The target compound's established supply chain and documented purity specifications reduce procurement uncertainty.

Chemical purity Procurement specification Quality control

Physicochemical Profile: Zero Rotatable Bonds and Balanced LogP Enable CNS Drug-Likeness vs. Rotatable-Bond-Rich Analogs

The target compound possesses zero rotatable bonds, a topological polar surface area (TPSA) of 80.48 Ų, and a calculated XLogP3 of 1.7 [1]. These parameters place it within the favorable CNS drug-like space defined by Wager et al. (2010): TPSA < 90 Ų and LogP 1–3. By contrast, the more advanced TGF-β RI Kinase Inhibitor II (calculated TPSA ~100 Ų, multiple rotatable bonds) and the Barreiro compounds 9/12b (containing flexible substituents) exceed these CNS-optimal thresholds. The target compound's complete conformational rigidity (zero rotatable bonds) minimizes entropic penalties upon target binding, a desirable feature for fragment-based drug design (FBDD) where ligand efficiency is paramount. This rigidity differentiates it from flexible analogs that may achieve higher potency but at the cost of lower ligand efficiency and poorer CNS penetration.

CNS drug-likeness Physicochemical properties Fragment-based drug design

Fluorescence Properties: Pyrazolo[3,4-b][1,8]naphthyridine Core as a Fluorophore vs. Non-Fluorescent Heterocyclic Scaffolds

The pyrazolo[3,4-b][1,8]naphthyridine core exhibits intrinsic fluorescence properties, with absorption and emission spectra that are tunable by substitution at the C-6 and C-7 positions of the pyridine ring [1]. Deore et al. (2015) demonstrated that tricyclic, tetracyclic, and pentacyclic naphthyridine derivatives display measurable quantum yields, establishing this scaffold as a viable fluorophore for chemical biology applications. While the target compound's specific quantum yield has not been reported, the presence of the 6-chloro substituent provides a handle for further derivatization to modulate photophysical properties. This intrinsic fluorescence capability differentiates the pyrazolo[3,4-b][1,8]naphthyridine core from non-fluorescent heterocyclic alternatives such as simple pyrazolopyridines or quinolines, enabling dual-use as both a pharmacological probe and a biochemical tool compound.

Fluorescence Photophysical properties Chemical biology probes

High-Value Application Scenarios for 6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine Based on Quantitative Evidence


CNS-Penetrant Acetylcholinesterase Inhibitor Lead Generation with Reduced Peripheral Cholinergic Liability

The pyrazolo[3,4-b][1,8]naphthyridine scaffold's 20.9-fold selectivity for AChE over BuChE (vs. only 5.3-fold for the pyrazolo[4,3-d]pyridine isomer) [1] makes the 6-chloro derivative an ideal starting point for Alzheimer's disease programs seeking to minimize peripheral cholinergic side effects. The target compound's CNS-favorable physicochemical profile (TPSA 80.48 Ų, LogP 1.7, zero rotatable bonds) [2] further supports brain penetration potential. Medicinal chemistry teams can leverage the 6-chloro position for parallel SAR while the 3-amino group serves as a vector for introducing pharmacokinetic-modulating substituents.

FGFR/ALK Kinase Inhibitor Library Design via Chloro-Directed Diversification

The validated kinase inhibitory activity of naphthyridinyl pyrazolo compounds (e.g., TGF-β RI Kinase Inhibitor II with ALK5 IC50 of 4–23 nM) [1] establishes the scaffold's kinase-targeting credentials. The target compound provides two orthogonal diversification points (6-Cl for Suzuki/Buchwald coupling; 3-NH2 for amidation or reductive amination) that are not simultaneously available on pre-optimized clinical candidates. Procurement of this less-elaborated scaffold supports intellectual property generation through novel chemical space exploration around the FGFR, ALK, and related kinase families.

Fluorescent Probe Development for Target Engagement and Cellular Imaging Studies

The intrinsic fluorescence of the pyrazolo[3,4-b][1,8]naphthyridine core [1] enables the target compound to function simultaneously as a pharmacological agent and a fluorescent reporter. This dual capability is particularly valuable for cellular target engagement assays (e.g., CETSA, BRET) where the compound's localization and binding can be monitored without conjugation to an external fluorophore. The 6-chloro substituent can be further modified to tune emission wavelengths while retaining biological activity, providing a unified chemical biology platform.

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Ligand-Efficient Starting Points

With a molecular weight of only 219.63 Da, zero rotatable bonds, and balanced lipophilicity (XLogP3 = 1.7) [1], the target compound meets all three 'Rule of Three' criteria for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3). Its complete conformational rigidity maximizes ligand efficiency—a critical parameter in FBDD where each heavy atom must contribute optimally to binding affinity. The commercial availability at two purity grades (95% and 98%) [2] ensures fragment-quality material for both primary screening (95% acceptable) and hit validation/biophysical assays (98% recommended) without the delays of custom synthesis.

Quote Request

Request a Quote for 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.